5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione is a complex organic compound featuring two pyrimidine rings connected by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione typically involves the formation of the disulfide bridge between two pyrimidine rings. One common method involves the reaction of 5-mercapto-2,4-dioxo-1H-pyrimidine with a suitable disulfide-forming reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bridge can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: In biological research, it serves as a probe to study disulfide bond formation and cleavage, which are critical in protein folding and stability.
Industry: In the industrial sector, it can be used in the development of advanced materials, including polymers and coatings with enhanced properties .
Mechanism of Action
The mechanism of action of 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione involves its ability to form and cleave disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in maintaining protein structure and function. The compound can interact with thiol-containing molecules, leading to the formation or disruption of disulfide bonds, thereby affecting the activity of target proteins .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine-5-one: Known for its antiproliferative activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: Noted for its PARP-1 inhibitory activity.
(5-Methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)acetic acid: Used in various chemical syntheses.
Uniqueness: 5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione is unique due to its disulfide bridge, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This feature makes it particularly valuable in applications requiring redox-sensitive compounds .
Properties
CAS No. |
4874-04-8 |
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Molecular Formula |
C10H10N4O4S2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O4S2/c15-7-5(1-11-9(17)13-7)3-19-20-4-6-2-12-10(18)14-8(6)16/h1-2H,3-4H2,(H2,11,13,15,17)(H2,12,14,16,18) |
InChI Key |
TVDAAIZJGSQAKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CSSCC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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